1,2,3,5-tetra-O-acetyl-D-xylofuranose
Overview
Description
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is a derivative of D-xylose, a monosaccharide. This compound is extensively used as a nucleoside precursor in various biochemical applications . It is known for its role in the synthesis of complex molecules and its utility in the biomedical sector.
Mechanism of Action
Target of Action
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is primarily used as a nucleoside precursor . Its primary targets are the nucleosides in the body, which play a crucial role in various biological functions, including energy transfer and signal transduction .
Mode of Action
This compound interacts with its targets by serving as a starting material for the synthesis of nucleosides . It is incorporated into the nucleoside structure, leading to the formation of new nucleosides .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in nucleoside synthesis . The compound’s incorporation into nucleosides can affect various downstream effects, including the synthesis of DNA and RNA, and the regulation of many cellular processes .
Pharmacokinetics
As a nucleoside precursor, its bioavailability would likely depend on its ability to be absorbed and metabolized into active nucleosides in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of nucleosides . By serving as a precursor, it contributes to the formation of nucleosides, which are essential components of nucleic acids like DNA and RNA .
Biochemical Analysis
Biochemical Properties
1,2,3,5-tetra-O-acetyl-D-xylofuranose plays a significant role in biochemical reactions. It is involved in the synthesis of nucleosides, which are key components of nucleic acids
Cellular Effects
As a precursor to nucleosides, it likely influences cell function indirectly through its role in nucleic acid synthesis .
Molecular Mechanism
As a precursor to nucleosides, it may exert its effects at the molecular level through its involvement in nucleic acid synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be stable for at least 4 years when stored at -20°C .
Metabolic Pathways
This compound is involved in the metabolic pathway of nucleoside synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is typically synthesized through the acetylation of D-xylose. The reaction involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the rate of acetylation and to ensure the selective formation of the tetra-acetylated product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5-Tetra-O-acetyl-D-xylofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylofuranose.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: D-xylofuranose.
Oxidation: Corresponding carboxylic acids.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1,2,3,5-Tetra-O-acetyl-D-xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the synthesis of nucleosides and nucleotides.
Industry: Utilized in the production of various biochemical reagents and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-D-xylopyranose
- 2,3,4,5-Tetra-O-acetyl-D-xylose
- D-Xylose, 2,3,4,5-tetraacetate
Uniqueness
1,2,3,5-Tetra-O-acetyl-D-xylofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other tetra-acetylated derivatives. This uniqueness makes it particularly valuable in specific synthetic applications and biochemical pathways .
Properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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